Milrinone lactate

概要

説明

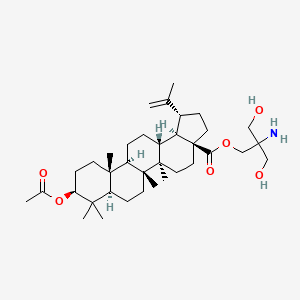

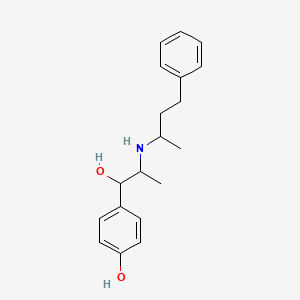

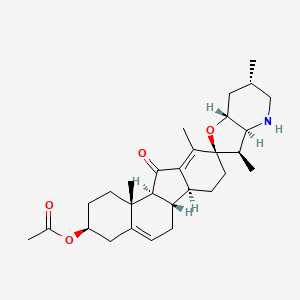

Milrinone lactate is a member of a class of bipyridine inotropic/vasodilator agents with phosphodiesterase inhibitor activity . It is distinct from digitalis glycosides or catecholamines . It is designated chemically as 1,6-dihydro-2-methyl-6-oxo-[3,4’-bipyridine]-5-carbonitrile lactate .

Synthesis Analysis

The synthesis of Milrinone involves the generation of ring-closure reaction of 1-oxyethyl group-2-ethanoyl-2-(4-pyridyl) ethene and malonamide nitrile .

Molecular Structure Analysis

Milrinone is an off-white to tan crystalline compound with a molecular weight of 211.2 and an empirical formula of C12H9N3O . It is slightly soluble in methanol, and very slightly soluble in chloroform and in water .

Chemical Reactions Analysis

Milrinone increases intracellular cyclic adenosine monophosphate (cAMP) by inhibiting Type III phosphodiesterase . This results in a positive inotropic effect on the heart and vasodilation in the periphery .

Physical And Chemical Properties Analysis

Milrinone is an off-white to tan crystalline compound with a molecular weight of 211.2 and an empirical formula of C12H9N3O . It is slightly soluble in methanol, and very slightly soluble in chloroform and in water . As the lactate salt, it is stable and colorless to pale yellow in solution .

科学的研究の応用

Pediatric Cardiac Function Improvement

Milrinone lactate is extensively studied for its role in enhancing cardiac function in pediatric patients. It has been shown to significantly improve left ventricular ejection fraction, left ventricle shortening fraction, cardiac index, left ventricle output, serum lactate, and stroke volume index . These improvements are attributed to Milrinone’s systemic vasodilatory effects, which are beneficial in treating heart failure and pulmonary hypertension in neonates and children .

Management of Severe Pneumonia-Induced Heart Failure

Milrinone lactate is being researched for its potential to treat heart failure caused by severe pneumonia. The focus is on understanding how Milrinone can support cardiac function under the stress of respiratory infections, which is particularly relevant for pediatric populations .

Pulmonary Hypertension Treatment

Although Milrinone’s pulmonary vasodilatory effect appears weaker compared to its systemic actions, it is still considered a valuable treatment option for pulmonary hypertension. Research is ongoing to determine the optimal use of Milrinone in this context, especially in neonatal and pediatric care .

Ventricular Ectopy and Arrhythmia Management

Studies have indicated that Milrinone lactate can increase ventricular ectopy, including nonsustained ventricular tachycardia in some patients. This application is critical in managing arrhythmias, where careful monitoring and dosage adjustment are essential to maximize therapeutic benefits while minimizing risks .

Meta-Analysis of Cardiac Performance Indices

Milrinone lactate has been the subject of meta-analyses to evaluate its impact on various cardiac performance indices. While improvements in certain parameters are noted, Milrinone has not been associated with significant changes in ventricular myocardial performance index and ventricular longitudinal strain. These findings are crucial for refining clinical applications and dosing strategies .

Pharmacological Profile and Mechanism of Action

The pharmacological profile of Milrinone lactate, particularly as a phosphodiesterase III inhibitor, is a key area of research. Understanding its mechanism of action helps in developing targeted therapies for conditions where enhanced cardiac contractility and vascular relaxation are desired .

Safety and Efficacy in Intensive Care Settings

The safety and efficacy of Milrinone lactate in neonatal, pediatric, or cardiac intensive care units are of paramount importance. Research aims to establish clear guidelines for its use in intensive care settings, ensuring that patients receive the most effective and safe treatment possible .

作用機序

Target of Action

Milrinone lactate primarily targets phosphodiesterase III (PDE-III) . PDE-III is an enzyme that plays a crucial role in cardiac and vascular muscle contraction. By inhibiting PDE-III, milrinone lactate increases the levels of cyclic adenosine monophosphate (cAMP) within the cells .

Mode of Action

As a PDE-III inhibitor, milrinone lactate increases intracellular cAMP levels . This increase in cAMP enhances the heart’s contractile function and promotes peripheral vasodilation . The compound’s interaction with its targets leads to positive inotropy (increased force of heart muscle contraction), positive lusitropy (increased rate of relaxation of the heart muscle), and vasodilation (widening of blood vessels) .

Biochemical Pathways

The primary biochemical pathway affected by milrinone lactate involves the degradation of cAMP. Under normal conditions, PDE-III breaks down cAMP. The inhibition of pde-iii by milrinone lactate prevents this degradation, leading to increased camp levels . This increase in cAMP enhances the phosphorylation levels of various components in the heart that contribute to contractility and heart rate .

Pharmacokinetics

Milrinone lactate exhibits a high bioavailability when administered intravenously . It is primarily eliminated through the urine, with 80-85% of the drug excreted unchanged within 24 hours . The compound has a half-life of approximately 2.3 hours . It is also worth noting that milrinone lactate is 70% protein-bound .

Result of Action

The action of milrinone lactate results in improved cardiac function and peripheral vasodilation . This leads to an increase in the heart’s contractility and a decrease in pulmonary vascular resistance . Consequently, the amount of blood pumped from the heart is increased, which can help alleviate symptoms of heart failure such as shortness of breath and tiredness .

Action Environment

The efficacy and stability of milrinone lactate can be influenced by various environmental factors. For instance, fluid and electrolyte changes, as well as renal function, should be carefully monitored during therapy with milrinone . Furthermore, the compound’s pulmonary vasodilatory effect appears relatively weaker compared to its systemic actions . This suggests that the systemic vascular environment may have a more significant influence on the action of milrinone lactate .

Safety and Hazards

特性

IUPAC Name |

2-hydroxypropanoic acid;6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O.C3H6O3/c1-8-11(9-2-4-14-5-3-9)6-10(7-13)12(16)15-8;1-2(4)3(5)6/h2-6H,1H3,(H,15,16);2,4H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWUPWEAFIOQCGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2.CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Milrinone lactate | |

CAS RN |

100286-97-3 | |

| Record name | Milrinone lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100286-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Milrinone lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100286973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MILRINONE LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K8XR81MO8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Milrinone Lactate functions as a phosphodiesterase-3 (PDE3) inhibitor. [] By selectively inhibiting PDE3 enzymes, primarily found in cardiac and vascular smooth muscle, Milrinone Lactate prevents the breakdown of cyclic adenosine monophosphate (cAMP). [] This increase in intracellular cAMP levels leads to enhanced calcium influx, resulting in increased myocardial contractility (positive inotropic effect) and vasodilation. [, ]

A: Milrinone, the active component, has the molecular formula C12H9N3O and a molecular weight of 211.2 g/mol. [] It exists as an off-white to tan crystalline compound. [] As the lactate salt (Milrinone Lactate), it presents as a stable, colorless to pale yellow solution. [] Spectroscopic data is available in various research articles exploring its chemical properties. []

A: Studies have demonstrated that Milrinone Lactate at a concentration of 200 mcg/mL remains stable in both 5% Dextrose Injection and 0.9% Sodium Chloride Injection for 14 days when stored at room or refrigerated temperatures. [, ] This stability profile allows for flexible storage and administration options in clinical settings.

A: Studies in pediatric patients with septic shock have shown that the clearance (CL) of Milrinone is reduced compared to older populations and increases with age. [] A pilot study investigating two dosing regimens (low dose: 20 mcg/kg bolus followed by 0.2 mcg/kg/minute; standard dose: 50 mcg/kg bolus followed by 0.5 mcg/kg/minute) in neonates with persistent pulmonary hypertension of the newborn (PPHN) found a clearance of 7.65 mL/minute/3.4 kg (3.05 mL/minute/kg). []

A: Research indicates that Milrinone Lactate can be an effective treatment for refractory heart failure. [] A study comparing Milrinone Lactate to Dopamine in patients with this condition found that Milrinone Lactate led to improvements in resting heart rate and left ventricular ejection fraction. []

A: A study utilizing the Pediatric Intensive Care database (PIC) indicated an association between Milrinone Lactate and drug-induced kidney injury (DIKI) in critically ill pediatric patients. [] While further research is needed to confirm causality, this finding highlights the importance of careful monitoring and risk assessment when administering Milrinone Lactate, particularly in vulnerable patient populations.

A: Researchers are investigating novel drug delivery systems, such as albumin nanoparticles conjugated with angiotensin II peptide, for targeted delivery of Milrinone to the heart. [] This approach aims to improve therapeutic efficacy while minimizing potential side effects associated with systemic administration. []

A: High-performance liquid chromatography (HPLC) is frequently used to quantify Milrinone Lactate in various matrices, including pharmaceutical formulations and biological fluids. [, ] Other analytical methods, such as spectrofluorimetry, have also been developed for the sensitive determination of Milrinone in biological samples. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-1H-pyrrolo[2,3-c]pyridin-5-ylbenzamide](/img/structure/B1677069.png)

![2-[(2-Methoxyphenyl)formamido]acetamide](/img/structure/B1677073.png)

![2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B1677077.png)